(4-Nitrobenzyl)hydrazine hydrochloride

Descripción

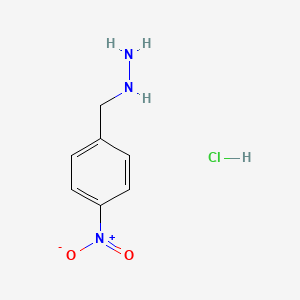

Structure

2D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLXBTBPWWGVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044707-11-9 | |

| Record name | Hydrazine, [(4-nitrophenyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044707-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthesis Steps for 4-Nitrophenylhydrazine Hydrochloride

The synthesis of 4-Nitrophenylhydrazine hydrochloride involves the following steps:

-

- 4-Nitroaniline is dissolved in concentrated hydrochloric acid and cooled to 0°C.

- A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

- The diazonium salt is then reduced using stannous chloride in concentrated hydrochloric acid at 0°C to form 4-Nitrophenylhydrazine hydrochloride .

- 4-Nitroaniline (1.47 g, 10.6 mmol) in concd HCl (2 mL) at 0°C.

- Sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL) added dropwise.

- Stannous chloride (4.7 g, 20.8 mmol) in concd HCl (2 mL) added slowly to the diazonium mixture at 0°C for 2 hours.

Analysis of Yield and Purity

The yield of 4-Nitrophenylhydrazine hydrochloride from this process is reported to be approximately 39%. The product is isolated as a yellow-orange precipitate, which is washed with ice-cold water until the filtrate reaches a neutral pH and then dried under vacuum.

Data Table: Synthesis Conditions for 4-Nitrophenylhydrazine Hydrochloride

| Reagent | Quantity (mmol) | Conditions | Yield |

|---|---|---|---|

| 4-Nitroaniline | 10.6 mmol | 0°C, concd HCl | - |

| Sodium Nitrite | 10.4 mmol | Ice-cooled water, dropwise addition | - |

| Stannous Chloride | 20.8 mmol | 0°C, concd HCl, 2 hours | 39% |

Análisis De Reacciones Químicas

Types of Reactions: (4-Nitrobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted benzyl compounds .

Aplicaciones Científicas De Investigación

(4-Nitrobenzyl)hydrazine hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (4-Nitrobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and other biological molecules, affecting their activity and function .

Comparación Con Compuestos Similares

Structural Analogs: Positional and Functional Group Variations

Table 1: Structural Comparison of Hydrazine Hydrochloride Derivatives

Key Observations :

- Electronic Effects : The nitro group in (4-nitrobenzyl)hydrazine HCl withdraws electron density via induction, enhancing its nucleophilic reactivity compared to methyl- or methoxy-substituted analogs (e.g., 4-methoxyphenylhydrazine HCl in ).

- Steric Influence : Substituents at the ortho position (e.g., 2-nitrophenylhydrazine HCl) hinder condensation reactions due to steric hindrance, whereas para-substituted analogs exhibit higher reactivity .

Functional Analogs: Reducing Agents and Catalytic Performance

Table 2: Reducing Efficiency in Perovskite Solar Cells

Insights :

- The nitro group’s electron-withdrawing nature may further enhance redox activity, warranting future studies .

Reactivity in Condensation and Cyclization Reactions

Hydrazine derivatives are pivotal in forming heterocycles like pyrazolines and pyrimidines. For example:

- Phenylhydrazine HCl reacts with chromanones to form pyrazolines via C-2 nucleophilic attack .

- 4-Cyanophenylhydrazine HCl (CAS 40566-85-6) facilitates cyclization into pyridine derivatives, confirmed by 13C NMR peaks at δ 90–119 ppm .

Comparative Reactivity :

- Nitrobenzyl vs.

- Sulfonyl vs. Nitro : Sulfonyl groups (e.g., in 4-methanesulphonylphenyl hydrazine HCl) exhibit stronger electron-withdrawing effects, leading to faster reaction kinetics than nitro-substituted derivatives .

Table 3: Antimicrobial Activity of Hydrazine Derivatives

Analysis :

- The nitro group may enhance lipophilicity, improving cell membrane penetration .

Actividad Biológica

(4-Nitrobenzyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitro group, which significantly influences its reactivity and biological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with hydrazine in the presence of hydrochloric acid. This process yields the hydrazine derivative, which can be purified through recrystallization.

General Reaction:

Antimicrobial Properties

Research indicates that (4-Nitrobenzyl)hydrazine derivatives exhibit significant antimicrobial activity. A study conducted by Dawood et al. (2011) demonstrated that various substituted hydrazines, including (4-Nitrobenzyl)hydrazine, showed promising results against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing effective inhibition at low concentrations.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (4-Nitrobenzyl)hydrazine HCl | E. coli | 25 |

| (4-Nitrobenzyl)hydrazine HCl | S. aureus | 50 |

| (4-Nitrobenzyl)hydrazine HCl | P. aeruginosa | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity to chemotherapeutic agents in cancer cells.

A notable case study involved the use of this compound in combination with established chemotherapeutics, showing enhanced cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. The results suggested a synergistic effect that warrants further investigation.

The proposed mechanism for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation: The nitro group may facilitate the production of ROS, leading to oxidative stress in microbial and cancer cells.

- Enzyme Inhibition: The compound acts as a competitive inhibitor for enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction: Some studies suggest that hydrazines can intercalate into DNA, disrupting replication and transcription processes.

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological studies indicate that high doses may lead to cytotoxic effects on normal cells; therefore, dosage optimization is essential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-nitrobenzyl)hydrazine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reacting 4-nitrobenzyl chloride with hydrazine hydrate in a hydrochloric acid medium. Key parameters include:

- Molar ratio : A 1:1.2 molar ratio of 4-nitrobenzyl chloride to hydrazine hydrate minimizes side products.

- Temperature : Maintain 0–5°C during the reaction to prevent decomposition of the nitro group.

- Workup : Precipitation in ice-cold ethanol enhances purity .

- Yield Optimization : Use inert atmospheres (N₂/Ar) to avoid oxidation and monitor pH to stabilize intermediates.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H NMR should show a singlet for the hydrazine NH₂ group (~δ 9.15 ppm) and aromatic protons (δ 7.06–7.72 ppm) .

- IR : Confirm N-H stretches (~3213 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray Crystallography : Resolve the spatial arrangement of the nitrobenzyl and hydrazine groups .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO, ethanol) due to the hydrochloride salt .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic clumping .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which:

- Activates the Benzyl Position : Enhances susceptibility to nucleophilic attack at the benzyl carbon.

- Stabilizes Transition States : Lowers activation energy via resonance stabilization, favoring SN2 mechanisms.

- Experimental Validation : Compare reaction rates with non-nitro analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What degradation pathways occur under thermal or photolytic stress, and how can they be mitigated?

- Methodological Answer :

- Thermal Degradation : At >80°C, the nitro group may reduce to amine, forming (4-aminobenzyl)hydrazine hydrochloride. Monitor via TGA-DSC .

- Photolytic Degradation : UV exposure cleaves the N-N bond, releasing hydrazine. Use radical scavengers (e.g., BHT) to stabilize .

Q. How can computational modeling (e.g., DFT) predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., monoamine oxidase) via the hydrazine moiety.

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs) and charge distribution .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with methoxy) and test against cell lines (e.g., MCF-7, HeLa).

- Assay Conditions : Control variables like pH, serum concentration, and exposure time to isolate effects .

Q. What chromatographic techniques are optimal for purity assessment and separation of synthetic byproducts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.